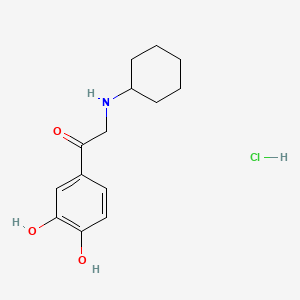
3-butoxy-N-(2-methoxy-4-nitrophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-butoxy-N-(2-methoxy-4-nitrophenyl)benzamide, also known as GW501516, is a synthetic compound that belongs to the class of selective androgen receptor modulators (SARMs). It was first developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases. However, it gained popularity in the sports and fitness industry as a performance-enhancing drug due to its ability to improve endurance and fat burning.
Mecanismo De Acción
3-butoxy-N-(2-methoxy-4-nitrophenyl)benzamide works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates the expression of genes involved in lipid and glucose metabolism, muscle fiber type switching, and inflammation. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in improved endurance and fat burning.
Biochemical and Physiological Effects
3-butoxy-N-(2-methoxy-4-nitrophenyl)benzamide has been shown to improve endurance performance in both animal and human studies. It increases the expression of genes involved in oxidative metabolism and mitochondrial biogenesis, leading to enhanced energy production and reduced fatigue. It also promotes the conversion of type II muscle fibers to type I fibers, which are more resistant to fatigue.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-butoxy-N-(2-methoxy-4-nitrophenyl)benzamide has several advantages for lab experiments, including its ability to improve endurance and fat burning in animal models, making it useful for studying the effects of exercise and metabolic disorders. However, its use is limited by its potential for abuse as a performance-enhancing drug and its potential side effects, such as liver toxicity and cancer.
Direcciones Futuras
Future research on 3-butoxy-N-(2-methoxy-4-nitrophenyl)benzamide could focus on its potential therapeutic uses in treating metabolic and cardiovascular diseases, as well as its effects on cancer and neurodegenerative diseases. It could also investigate the molecular mechanisms underlying its effects on muscle fiber type switching and mitochondrial biogenesis, and develop safer and more effective analogs with fewer side effects.
Métodos De Síntesis
The synthesis of 3-butoxy-N-(2-methoxy-4-nitrophenyl)benzamide involves several chemical reactions, including the condensation of 4-nitro-2-methoxyaniline with butyric anhydride, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by reacting the intermediate with 4-(trifluoromethyl)benzoyl chloride.
Aplicaciones Científicas De Investigación
3-butoxy-N-(2-methoxy-4-nitrophenyl)benzamide has been extensively studied for its potential therapeutic uses in treating metabolic and cardiovascular diseases, such as obesity, diabetes, and dyslipidemia. It has also been investigated for its ability to prevent cancer and neurodegenerative diseases.
Propiedades
IUPAC Name |
3-butoxy-N-(2-methoxy-4-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-3-4-10-25-15-7-5-6-13(11-15)18(21)19-16-9-8-14(20(22)23)12-17(16)24-2/h5-9,11-12H,3-4,10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAWFXBPGMDLITI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 4-{[3-(2-methoxybenzoyl)-1-piperidinyl]methyl}benzoate](/img/structure/B5200875.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(methylsulfonyl)-1-piperazinyl]pyridazine](/img/structure/B5200883.png)

![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-butoxybenzamide](/img/structure/B5200894.png)


![N-{2-[(4-hydroxyphenyl)amino]-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl}propanamide hydrobromide](/img/structure/B5200913.png)

![N-[4-(N-{[(2-chlorobenzyl)thio]acetyl}ethanehydrazonoyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5200920.png)
![6-[(4-cyclohexyl-1-piperazinyl)carbonyl]-2-cyclopropyl-1,3-benzoxazole](/img/structure/B5200930.png)
![1-[3-(2-ethoxyphenoxy)propoxy]-2,4-dimethylbenzene](/img/structure/B5200932.png)